1,1-Dimethoxycyclobutane
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Overview
Description
1,1-Dimethoxycyclobutane is an organic compound with the molecular formula C6H12O2 It is a derivative of cyclobutane, where two methoxy groups are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxycyclobutane can be synthesized through the reaction of cyclobutanone with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal, where the carbonyl group of cyclobutanone reacts with methanol to form the dimethoxy derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone and other oxidation products.
Reduction: Reduction reactions can convert the compound back to cyclobutanone or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclobutanone and various carboxylic acids.
Reduction: Cyclobutanone and alcohol derivatives.
Substitution: Halogenated cyclobutane derivatives and other substituted products.
Scientific Research Applications
1,1-Dimethoxycyclobutane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethoxycyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form cyclobutanone and methanol, which can further participate in biochemical reactions. The methoxy groups may also influence the compound’s reactivity and interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Cyclobutane: The parent compound without methoxy groups.
Cyclobutanone: The ketone derivative of cyclobutane.
1,1-Dimethoxycyclopentane: A similar compound with a five-membered ring.
Uniqueness: 1,1-Dimethoxycyclobutane is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1,1-dimethoxycyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-7-6(8-2)4-3-5-6/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZPXMCHUMPYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-90-1 |
Source
|
Record name | 1,1-dimethoxycyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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